molecular formula C19H18BrN3O2 B2575905 1-(1,3-benzoxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide CAS No. 1796899-55-2

1-(1,3-benzoxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B2575905
CAS No.: 1796899-55-2
M. Wt: 400.276
InChI Key: SOVSZFSURVSVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzoxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide is a pyrrolidine-2-carboxamide derivative featuring a benzoxazole moiety at the pyrrolidine nitrogen and a 4-bromo-3-methylphenyl group at the amide nitrogen.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-12-11-13(8-9-14(12)20)21-18(24)16-6-4-10-23(16)19-22-15-5-2-3-7-17(15)25-19/h2-3,5,7-9,11,16H,4,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVSZFSURVSVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-benzoxazol-2-yl)-N-(4-bromo-3-methylphenyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring, a benzoxazole moiety, and a brominated phenyl group. Its molecular formula is C17H17BrN2O2C_{17}H_{17}BrN_{2}O_{2}, with a molecular weight of approximately 363.24 g/mol. The structural features suggest potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Enzyme Inhibition : Many benzoxazole derivatives act as inhibitors of specific enzymes involved in cancer progression.
  • Receptor Binding : The compound may interact with cellular receptors, influencing signal transduction pathways.
  • Cytotoxic Effects : Studies have shown that related compounds can induce apoptosis in cancer cells.

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : Significant activity against MDA-MB-231 and MCF-7 cell lines.
  • Lung Cancer : Effective against A549 and H1975 cell lines.
  • Colorectal Cancer : Notable effects on HCT-116 and HT-29 cell lines.
Cell LineIC50 (µM)Reference
MDA-MB-2315.0
MCF-76.5
A5497.2
HCT-1164.8

Antimicrobial Activity

Some benzoxazole derivatives exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The structure–activity relationship suggests that substitutions on the benzoxazole ring can enhance antimicrobial efficacy.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on PARP Inhibition :
    • Researchers synthesized a series of benzoxazole carboxamide derivatives and evaluated their potency as PARP inhibitors.
    • Results indicated that some compounds exhibited comparable or superior activity to known PARP inhibitors like Olaparib and Veliparib in BRCA-mutated cell lines .
  • Cytotoxicity Evaluation :
    • A study investigated the cytotoxic effects of various benzoxazole derivatives on multiple cancer cell lines.
    • The most active compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolidine-2-carboxamides and related derivatives, focusing on substituent variations, stereochemistry, and synthetic methodologies.

Heterocyclic Substituent Variations

  • N-(2,1,3-Benzothiadiazol-4-yl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide (BG02571) :
    This analog replaces the 4-bromo-3-methylphenyl group with a benzothiadiazole ring. The sulfur-containing heterocycle may enhance metabolic stability but reduce solubility compared to the brominated aryl group. Molecular weight: 365.41 g/mol .
  • 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole :
    Features a benzimidazole core instead of benzoxazole, altering electronic properties (reduced oxygen-mediated polarity). The 4-chlorophenyl group provides a smaller halogen substituent compared to bromo-methyl .
  • N-(4-Chlorophenyl)-1-(3-hydroxypropyl)pyrrolidine-2-carboxamide (3a) :
    Contains a hydroxypropyl chain on the pyrrolidine nitrogen, increasing hydrophilicity. The 4-chlorophenyl group lacks the steric bulk of bromo-methyl .

Aryl/Substituent Modifications

  • 1-(1,3-Benzoxazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-2-carboxamide (BG14647): Substitutes the bromo-methylphenyl group with a sulfamoylphenethyl chain.
  • 1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide :
    Replaces the benzoxazole with a 4-bromobenzoyl group, altering the electron-withdrawing effects. The phenyl group at C2 introduces steric hindrance absent in the target compound .

Stereochemical and Conformational Differences

  • (2S,4R)-Configured Derivatives (e.g., Example 157–159): European patent compounds (e.g., (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamides) emphasize stereospecificity, with hydroxyl and thiazole groups influencing 3D binding interactions.

Key Observations and Implications

  • Sulfonamide or hydroxyalkyl groups counterbalance this with polar interactions .
  • Heterocycle Choice : Benzoxazole offers dual hydrogen-bonding sites (N and O), whereas benzothiadiazole or benzimidazole may prioritize sulfur- or nitrogen-mediated interactions .
  • Stereochemistry : (2S,4R) configurations in patent compounds suggest that stereospecificity is critical for target engagement, though data for the target compound’s stereoisomers are lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.